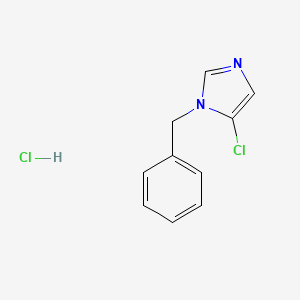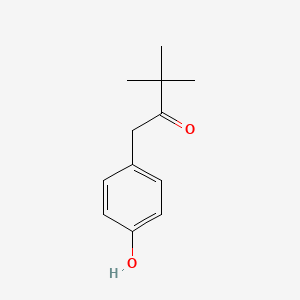
1-(3-Bromopropyl)-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-1,2,3-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-1,2,3-triazole can be synthesized through various methods. One common approach involves the reaction of 1,2,3-triazole with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form 1-(3-aminopropyl)-1,2,3-triazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted triazoles.
Oxidation: Formation of triazole oxides.
Reduction: Formation of 1-(3-aminopropyl)-1,2,3-triazole.
科学研究应用
1-(3-Bromopropyl)-1,2,3-triazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of novel materials, including polymers and coordination complexes.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules, facilitating the construction of triazole-containing compounds.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-1,2,3-triazole depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, enhancing its binding affinity and specificity.
相似化合物的比较
- 1-(2-Bromopropyl)-1,2,3-triazole
- 1-(4-Bromobutyl)-1,2,3-triazole
- 1-(3-Chloropropyl)-1,2,3-triazole
Uniqueness: 1-(3-Bromopropyl)-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the 3-position of the propyl chain allows for selective nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C5H8BrN3 |
|---|---|
分子量 |
190.04 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)triazole |
InChI |
InChI=1S/C5H8BrN3/c6-2-1-4-9-5-3-7-8-9/h3,5H,1-2,4H2 |
InChI 键 |
JECFPSKVCCYTMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=N1)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)




